Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Overview
Description
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: is a bicyclic compound with the molecular formula C9H12O. It features a fused cyclohexene and cyclopropane ring system, which gives it unique physical and chemical properties . This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations to introduce the aldehyde group . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the cycloaddition reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[222]oct-5-ene-2-carboxaldehyde exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved include nucleophilic addition to the carbonyl group, oxidation-reduction reactions, and cycloaddition reactions .
Comparison with Similar Compounds
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Bicyclo[2.2.2]oct-5-ene-2-methanol
Comparison: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the corresponding carboxylic acid or alcohol derivatives .
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHFYKPIADOPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500302 | |
Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38259-00-6 | |
Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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